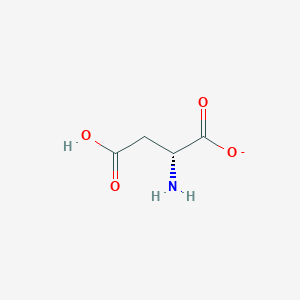

L-Iso-Aspartate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Iso-Aspartate, also known as isoaspartic acid, is an isomer of aspartic acid. It is a β-amino acid, characterized by the relocation of the side chain carboxyl group to the backbone. This compound is formed through the spontaneous deamidation of asparagine or the isomerization of aspartic acid residues in proteins . The formation of this compound is a common post-translational modification that can affect the structure and function of proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Iso-Aspartate can be synthesized through the nucleophilic attack of the nitrogen atom on the N+1 following peptide bond on the γ-carbon of the side chain of an asparagine or aspartic acid residue. This reaction forms a succinimide intermediate, which upon hydrolysis, results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of asparagine or aspartic acid using specific enzymes like L-isoaspartyl methyltransferase. This enzyme repairs isoaspartate and D-aspartate residues by adding a methyl group to the side chain carboxyl group, creating an ester that rapidly and spontaneously converts to the succinimide intermediate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Isoaspartat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Erhöhter pH-Wert und Temperatur: Die Bildung von L-Isoaspartat verläuft bei erhöhtem pH-Wert (>10) und höheren Temperaturen schneller.

Kleine, flexible Reste: Das Vorhandensein kleiner, flexibler Reste wie Glycin nach dem Asparaginrest kann die Bildung von L-Isoaspartat beschleunigen.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

L-Isoaspartat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Proteinalterung und -abbau: Die Bildung von L-Isoaspartat ist mit der Alterung und dem Abbau von Proteinen verbunden, was es zu einem interessanten Thema in Studien zur Proteinstabilität und -lebensdauer macht.

Neurodegenerative Erkrankungen: L-Isoaspartat-Modifikationen wurden in Amyloid-Peptiden beobachtet, die bei Alzheimer-Krankheit abgelagert werden, was auf eine mögliche Rolle bei neurodegenerativen Erkrankungen hindeutet.

5. Wirkmechanismus

Der Wirkmechanismus von L-Isoaspartat beinhaltet die Bildung eines Succinimid-Zwischenprodukts durch den nukleophilen Angriff des Stickstoffatoms am γ-Kohlenstoff der Seitenkette von Asparagin- oder Asparaginsäureresten. Dieses Zwischenprodukt kann dann hydrolysieren, um L-Isoaspartat oder Asparaginsäure zu bilden . Das Vorhandensein von L-Isoaspartat in Proteinen kann ihre Struktur und Funktion verändern, was möglicherweise zu Veränderungen ihrer biologischen Aktivität führt .

Vergleich Mit ähnlichen Verbindungen

L-Isoaspartat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner β-Aminosäurestruktur einzigartig. Ähnliche Verbindungen umfassen:

Asparaginsäure: Die α-Aminosäureform von Aspartat, die häufig in Proteinen vorkommt.

Asparagin: Eine Aminosäure, die einer Deamidierung unterliegen kann, um L-Isoaspartat zu bilden.

L-Ornithin-L-Aspartat: Eine Verbindung, die bei der Behandlung von hepatischer Enzephalopathie eingesetzt wird, die eine Kombination aus L-Ornithin und L-Aspartat beinhaltet.

Die einzigartige β-Aminosäurestruktur von L-Isoaspartat und seine Rolle bei der Proteinalterung und -degradierung unterscheiden es von diesen ähnlichen Verbindungen.

Eigenschaften

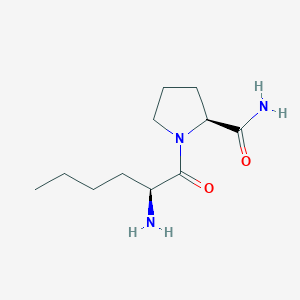

Molekularformel |

C4H6NO4- |

|---|---|

Molekulargewicht |

132.09 g/mol |

IUPAC-Name |

(2R)-2-amino-4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/p-1/t2-/m1/s1 |

InChI-Schlüssel |

CKLJMWTZIZZHCS-UWTATZPHSA-M |

Isomerische SMILES |

C([C@H](C(=O)[O-])N)C(=O)O |

Kanonische SMILES |

C(C(C(=O)[O-])N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)

![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)

![(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)

![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)

![3-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]quinazolin-6-yl]-1-methyl-1-propan-2-ylurea](/img/structure/B10850117.png)